1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene
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Overview
Description
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene typically involves multiple steps. One common method is the bromination of 2-(cyclopropylmethoxy)-3-nitrobenzene. This process involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 1-Amino-2-(cyclopropylmethoxy)-3-nitrobenzene.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and cyclopropylmethoxy group may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(cyclopropylmethoxy)benzene: Lacks the nitro group, leading to different reactivity and applications.
1-Bromo-3-(cyclopropylmethoxy)benzene: The position of the substituents on the benzene ring is different, affecting its chemical properties.
2-Bromo-4-(cyclopropylmethoxy)nitrobenzene: Similar structure but with different substitution pattern.
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is unique due to the specific combination of substituents on the benzene ring
Properties
Molecular Formula |
C10H10BrNO3 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H10BrNO3/c11-8-2-1-3-9(12(13)14)10(8)15-6-7-4-5-7/h1-3,7H,4-6H2 |
InChI Key |
LTFYDAQMCOYFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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